Methyl 6-deoxy-alpha-D-glucopyranoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

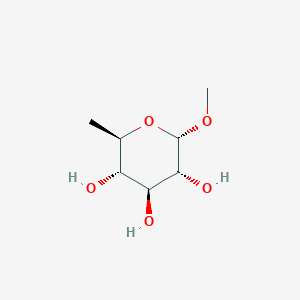

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-methoxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O5/c1-3-4(8)5(9)6(10)7(11-2)12-3/h3-10H,1-2H3/t3-,4-,5+,6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHWCAVRRXKJCRB-ZFYZTMLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372982 | |

| Record name | Methyl 6-deoxy-alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5155-43-1 | |

| Record name | Methyl 6-deoxy-alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 6-deoxy-alpha-D-glucopyranoside

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 6-Deoxy Sugars

6-Deoxy sugars are a critical class of carbohydrates where the hydroxyl group at the C-6 position is replaced by a hydrogen atom.[1] This seemingly minor modification can profoundly impact the biological activity of the parent sugar. These structures are integral components of numerous natural products, including antibiotics, and play roles in biological processes such as cell recognition and adhesion.[2] Methyl 6-deoxy-alpha-D-glucopyranoside, in particular, serves as a valuable building block in the synthesis of more complex glycoconjugates and as a tool for studying carbohydrate-protein interactions.[3][4] Its synthesis and unambiguous characterization are therefore fundamental skills for researchers in the field.

Synthetic Strategy: A Multi-Step Approach

The synthesis of this compound is a multi-step process that begins with the readily available D-glucose. The overall strategy involves three key transformations:

-

Anomeric Protection: The anomeric hydroxyl group is first protected as a methyl glycoside. This is crucial to prevent its participation in subsequent reactions and to fix the stereochemistry at the anomeric center.

-

Selective Activation of the Primary Hydroxyl Group: The primary hydroxyl group at the C-6 position is selectively activated for nucleophilic substitution. This is typically achieved by converting it into a good leaving group, such as a tosylate.

-

Reductive Deoxygenation: The activated C-6 position is then reduced to a methyl group, completing the synthesis of the 6-deoxy sugar.

This strategic approach ensures high regioselectivity and stereochemical control throughout the synthesis.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of Methyl α-D-glucopyranoside (Fischer Glycosidation)

The Fischer glycosidation is a classic and efficient method for the preparation of methyl glycosides from unprotected monosaccharides.[5][6] The reaction involves treating the sugar with an alcohol in the presence of an acid catalyst.[7][8] The thermodynamic equilibrium of this reaction favors the formation of the more stable pyranoside form, and specifically the alpha anomer due to the anomeric effect.[5]

Protocol:

-

Suspend D-glucose (1 equivalent) in anhydrous methanol.

-

Add a catalytic amount of a strong acid (e.g., acetyl chloride or a sulfonic acid resin).

-

Reflux the mixture until the reaction is complete (monitored by TLC).

-

Neutralize the reaction with a suitable base (e.g., sodium carbonate or an anion exchange resin).

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization from methanol to yield pure Methyl α-D-glucopyranoside.[9]

Part 2: Selective Tosylation of Methyl α-D-glucopyranoside

The selective activation of the primary hydroxyl group at C-6 is a critical step. Due to its lower steric hindrance compared to the secondary hydroxyl groups, the C-6 hydroxyl is more reactive towards bulky reagents like p-toluenesulfonyl chloride (TsCl).[10][11] This reaction converts the hydroxyl group into a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution or reduction.[12][13][14]

Protocol:

-

Dissolve Methyl α-D-glucopyranoside (1 equivalent) in anhydrous pyridine.

-

Cool the solution in an ice bath.

-

Slowly add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to stir at room temperature until completion (monitored by TLC).

-

Quench the reaction by adding cold water.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude Methyl 6-O-tosyl-α-D-glucopyranoside can be purified by column chromatography on silica gel.

Part 3: Reduction of Methyl 6-O-tosyl-α-D-glucopyranoside

The final step is the reductive cleavage of the tosylate group to afford the 6-deoxy product. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly employed for this transformation.[15] The hydride ion acts as a nucleophile, displacing the tosylate leaving group.

Protocol:

-

Dissolve Methyl 6-O-tosyl-α-D-glucopyranoside (1 equivalent) in an anhydrous aprotic solvent (e.g., tetrahydrofuran).

-

Carefully add lithium aluminum hydride (excess) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and then reflux until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential addition of water, 15% NaOH solution, and water (Fieser workup).

-

Filter the resulting aluminum salts and wash thoroughly with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Characterization of this compound

Unambiguous characterization of the final product is essential to confirm its identity and purity. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Caption: Workflow for the characterization of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are crucial.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the anomeric proton (a doublet around 4.6-4.8 ppm with a small coupling constant, J ≈ 3-4 Hz, indicative of an α-anomer), the methoxy group (a singlet around 3.4 ppm), and the protons on the pyranose ring. The most telling feature will be the appearance of a doublet around 1.2-1.3 ppm, which corresponds to the new methyl group at the C-6 position, coupled to the H-5 proton.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of seven carbon atoms. Key signals include the anomeric carbon (around 100 ppm), the methoxy carbon (around 55 ppm), and the carbons of the pyranose ring. The C-6 carbon will appear as an upfield signal (around 17-18 ppm), which is characteristic of a methyl group.[16][17]

Table 1: Expected NMR Data for this compound

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | ~4.7 (d, J ≈ 3.5 Hz) | ~100 |

| 2 | ~3.6 | ~72 |

| 3 | ~3.7 | ~74 |

| 4 | ~3.4 | ~71 |

| 5 | ~3.8 | ~70 |

| 6 (CH₃) | ~1.2 (d, J ≈ 6 Hz) | ~17 |

| OCH₃ | ~3.4 (s) | ~55 |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound, confirming its elemental composition. For this compound (C₇H₁₄O₅), the expected molecular weight is 178.18 g/mol .[18] Techniques like Electrospray Ionization (ESI) would typically show a protonated molecule [M+H]⁺ at m/z 179 or a sodium adduct [M+Na]⁺ at m/z 201.

Conclusion

The synthesis and characterization of this compound require a systematic and well-executed multi-step process. A thorough understanding of the underlying reaction mechanisms, coupled with meticulous experimental technique and comprehensive analytical characterization, is paramount for obtaining a pure and well-defined product. This guide provides a robust framework for researchers to successfully synthesize and characterize this important carbohydrate derivative, enabling its use in further scientific exploration.

References

-

Wikipedia. Fischer glycosidation. Link

-

Mäki, M., & Renkonen, R. (2004). Biosynthesis of 6-deoxyhexose glycans in bacteria. Glycobiology, 14(3), 1R-15R. Link

-

PubMed. Biosynthesis of 6-deoxyhexose glycans in bacteria. Link

-

PubMed. Methyl 6-deoxy-6-iodo-alpha-D-glucopyranoside: crystal structure and high-resolution NMR spectroscopy. Link

-

RSC Publishing. Fischer–Helferich glycosidation mechanism of glucose to methyl glycosides over Al-based catalysts in alcoholic media. Link

-

National Institutes of Health. Fischer–Helferich glycosidation mechanism of glucose to methyl glycosides over Al-based catalysts in alcoholic media. Link

-

ResearchGate. Visualization of Fischer glycosylation with d-glucose and longer bromoalcohols. Link

-

PubChem. This compound. Link

-

RSC Publishing. Fischer–Helferich glycosidation mechanism of glucose to methyl glycosides over Al-based catalysts in alcoholic media. Link

-

SpectraBase. .alpha.-D-Glucopyranoside, methyl 6-deoxy-, 2-benzoate - Optional[13C NMR] - Chemical Shifts. Link

-

ResearchGate. Methyl 6-deoxy-6-iodo-alpha-D-glucopyranoside: crystal structure and high-resolution NMR spectroscopy. Link

-

Reddit. Tosylation of Carbohydrate/Sugar. Link

-

PubMed. Systematic chemical synthesis and n.m.r. spectra of methyl alpha-glycosides of isomalto-oligosaccharides and related compounds. Link

-

Semantic Scholar. Synthesis of 6,6′-dideoxysucrose (6-deoxy-α-d-glucopyranosyl 6-deoxy-β-d-fructofuranoside). [Link]([Link]

-

Sigma-Aldrich. Methyl 6-deoxy-6-iodo-alpha-d-glucopyranoside. Link

-

MDPI. Stereoselective Approaches to β-Linked 2-Deoxy Sugars. Link

-

ResearchGate. 1 H and 13 C-NMR spectra of 6-deoxy-sugar at 25 0 C. (A) 1 H-NMR spectrum. Link

-

Taylor & Francis Online. SYNTHESIS OF METHYL 2,3,4-TRI-0-ACETYL-6-DEOXY-6-IODO-α-D-GLUCOPYRANOSIDE. Link

-

ChemicalBook. alpha-D-Methylglucoside(97-30-3) 1H NMR spectrum. Link

-

ACS Publications. Synthesis of 6-Nitro-6-desoxy-D-glucose and 6-Nitro-6-desoxy-L-idose. Link

-

Master Organic Chemistry. Tosylates And Mesylates. Link

-

GlycoDepot. Methyl-alpha-D-glucopyranoside. Link

-

NIST WebBook. α-D-Glucopyranoside, methyl. Link

-

Wikipedia. Deoxy sugar. Link

-

ACS Publications. Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. Link

-

Chemistry LibreTexts. 14.3: Alcohol conversion to Esters - Tosylate and Carboxylate. Link

-

PubMed. Synthesis and characterisation of methyl 2-O-(beta-D- glucopyranosyl)-6-O-(alpha-L-rhamnopyranosyl)-alpha-D-glucopyranoside. Link

-

Scribd. Tosylation of Alcohols Explained. Link

-

Chemistry LibreTexts. 17.6: Reactions of Alcohols. Link

-

Organic Syntheses. Glucoside, α-methyl-, d. Link

-

ACS Publications. Facile reduction of alkyl tosylates with lithium triethylborohydride. An advantageous procedure for the deoxygenation of cyclic and acyclic alcohols. Link

-

ChemicalBook. methyl 4,6-o-benzylidene-alpha-d-glucopyranoside(3162-96-7) 1 h nmr. Link

-

SpectraBase. METHYL alpha-D-GLUCOPYRANOSIDE. Link

-

BenchChem. Synthesis of 6-Chloro-6-deoxy-alpha-d-glucopyranose: A Detailed Guide for Researchers. Link

-

ACS Publications. Methyl 6-Iodo-6-desoxy-α-D-glucopyranoside. Link

-

PubMed. Deoxy sugars. General methods for carbohydrate deoxygenation and glycosidation. Link

-

ResearchGate. Mass spectrum of α-D-Glucopyranoside , methyl 3,6-anhydro-with Retention Time (RT)= 3.224. Link

-

Sigma-Aldrich. Methyl a-D-glucopyranoside 100 g. Link

Sources

- 1. Deoxy sugar - Wikipedia [en.wikipedia.org]

- 2. Deoxy sugars. General methods for carbohydrate deoxygenation and glycosidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Biosynthesis of 6-deoxyhexose glycans in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fischer glycosidation - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Fischer–Helferich glycosidation mechanism of glucose to methyl glycosides over Al-based catalysts in alcoholic media - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Fischer–Helferich glycosidation mechanism of glucose to methyl glycosides over Al-based catalysts in alcoholic media - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. reddit.com [reddit.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. scribd.com [scribd.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Systematic chemical synthesis and n.m.r. spectra of methyl alpha-glycosides of isomalto-oligosaccharides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. This compound | C7H14O5 | CID 2753347 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pivotal Role of 6-Deoxy Sugars in Cellular Processes: A Technical Guide for Researchers and Drug Development Professionals

Abstract

6-deoxy sugars, monosaccharides defined by the substitution of a hydroxyl group with a hydrogen atom at the C6 position, are critical mediators of a vast array of cellular functions. Far from being mere structural components, these carbohydrates, notably L-fucose and L-rhamnose, act as precise molecular signals that govern cell-cell recognition, modulate complex signaling pathways, and define the virulence of pathogenic bacteria. This technical guide provides an in-depth exploration of the biological roles of 6-deoxy sugars, detailing their biosynthesis, their functional incorporation into glycoconjugates, and the intricate cellular processes they regulate. We further present a series of validated experimental protocols for the analysis of these molecules and discuss the burgeoning field of targeting 6-deoxy sugar pathways for therapeutic intervention. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to understand and manipulate the complex world of 6-deoxy sugar biology.

Introduction: Beyond the Canonical Hexoses

The landscape of cellular biology is dominated by canonical sugars like glucose and mannose, which are central to metabolism and structural biology. However, a subtler, yet equally profound, layer of biological information is encoded by less common monosaccharides, among which the 6-deoxy sugars are paramount. The replacement of the C6 hydroxyl group with a hydrogen atom imparts increased hydrophobicity and unique stereochemical properties, enabling these sugars to participate in specific, high-affinity molecular interactions that are inaccessible to their hydroxylated counterparts[1].

The two most prominent 6-deoxy sugars in biological systems are L-fucose (6-deoxy-L-galactose) and L-rhamnose (6-deoxy-L-mannose). In mammals, L-fucose is a terminal modification on N- and O-linked glycans of glycoproteins and glycolipids, playing essential roles in inflammation, immunity, and development[2]. In prokaryotes, both L-fucose and L-rhamnose are integral components of cell wall polysaccharides, such as lipopolysaccharide (LPS), where they serve as key antigenic determinants and virulence factors[1][3]. The absence of the L-rhamnose biosynthetic pathway in humans makes it a particularly attractive target for the development of novel antimicrobial agents[4][5][6].

This guide will dissect the multifaceted roles of these sugars, beginning with their biosynthesis, followed by an examination of their functional significance in eukaryotic and prokaryotic systems, and concluding with practical methodologies for their study and therapeutic targeting.

Biosynthesis: Crafting the Activated Donors

The incorporation of 6-deoxy sugars into glycoconjugates requires their activation as nucleotide sugars. These high-energy donor molecules are synthesized through distinct, yet mechanistically similar, enzymatic pathways.

The De Novo Pathway of GDP-L-Fucose Synthesis

In mammals and many bacteria, the primary route to fucosylation begins with the ubiquitous metabolite GDP-D-mannose. This pathway involves two key enzymes that execute a three-step reaction sequence.

-

Dehydration: GDP-D-mannose 4,6-dehydratase (GMD) catalyzes an NADP+-dependent oxidation at C4, followed by the elimination of water from C5 and C6[7][8].

-

Epimerization and Reduction: The resulting intermediate, GDP-4-keto-6-deoxy-D-mannose, is then acted upon by a single bifunctional enzyme, GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase/4-reductase (FX protein in humans, WcaG in E. coli). This enzyme first catalyzes epimerizations at C3 and C5 to yield GDP-4-keto-6-deoxy-L-galactose, and then performs an NADPH-dependent reduction at C4 to produce the final product, GDP-L-fucose[3][9].

This pathway is subject to tight regulation, most notably through feedback inhibition of GMD by the final product, GDP-L-fucose, which acts as a competitive inhibitor with respect to the substrate GDP-mannose[7][10].

Caption: The four-step enzymatic pathway for the biosynthesis of dTDP-L-rhamnose in bacteria.

L-Fucose in Eukaryotic Systems: A Master Regulator of Cell Fate and Communication

In multicellular organisms, fucosylation is a key post-translational modification that fine-tunes the function of glycoproteins involved in signaling and adhesion.

Fucosylation in Selectin-Mediated Leukocyte Adhesion

One of the most well-characterized roles of fucosylation is in mediating the inflammatory response. The initial tethering and rolling of leukocytes on activated endothelial cells is governed by the interaction between selectin proteins on both cell types and fucosylated ligands, most notably the tetrasaccharide Sialyl Lewis X (sLex). The fucose residue is an indispensable component of this ligand; its interaction with a Ca2+ ion in the selectin's lectin domain is critical for establishing a bond with sufficient tensile strength to withstand the shear forces of blood flow.[11] The binding affinity of this interaction is relatively weak, with dissociation constants in the micromolar range, which facilitates the transient "rolling" adhesion necessary for leukocyte trafficking.[12]

A Case Study: The Essential Role of O-Fucosylation in Notch Signaling

The Notch signaling pathway is a highly conserved cell-cell communication system that is fundamental to embryonic development and tissue homeostasis.[2] The proper function of the Notch receptor is critically dependent on O-linked fucose added to its numerous epidermal growth factor-like (EGF) repeats in the endoplasmic reticulum.[2][9][13]

This modification is catalyzed by Protein O-fucosyltransferase 1 (POFUT1).[13] Genetic ablation of Pofut1 in mice results in embryonic lethality with defects mirroring a complete loss of all Notch signaling, demonstrating that O-fucosylation is essential for Notch function.[13] POFUT1 has a dual role: it acts as a chaperone to ensure the correct folding and trafficking of the Notch receptor out of the ER, and its catalytic activity provides the substrate for further glycan elongation.[14]

The O-fucose monosaccharide can be extended by the Fringe family of β1,3-N-acetylglucosaminyltransferases (β1,3GlcNAcT).[9] This elongation modulates Notch's binding preference for its ligands, Delta and Jagged/Serrate. In Drosophila, the addition of GlcNAc by Fringe potentiates Delta-Notch signaling while inhibiting Serrate-Notch signaling, a mechanism crucial for establishing developmental boundaries.[9]

Caption: O-Fucosylation modulates Notch receptor trafficking, ligand binding, and signal transduction.

L-Rhamnose in Prokaryotic Systems: A Key to Virulence and Survival

In the bacterial kingdom, L-rhamnose is a ubiquitous component of the cell envelope, where it plays critical roles in structural integrity, environmental adaptation, and pathogenicity.

Rhamnose in Cell Wall Architecture and Stress Resistance

L-rhamnose is a fundamental building block of the rhamnose-glucose polysaccharides (RGP) that are major constituents of the cell wall in many Gram-positive bacteria, such as Streptococcus mutans, the primary agent of dental caries. Disruption of L-rhamnose biosynthesis in S. mutans leads to severe growth defects, increased susceptibility to acid and oxidative stress, and an inability to form robust biofilms.[15] This highlights the essential role of rhamnosylated glycans in protecting the bacterium from the harsh environmental conditions it encounters in the oral cavity.[15]

Rhamnose as a Modulator of Virulence and Biofilm Formation

In Gram-negative pathogens like Pseudomonas aeruginosa, rhamnose is a key component of two major virulence-associated structures: the O-antigen of LPS and rhamnolipids.

-

O-Antigen: The O-antigen is the outermost part of the LPS and a major determinant of bacterial antigenicity. L-rhamnose is frequently found in the repeating oligosaccharide units of the O-antigen, and its presence is often required for virulence.[1][3]

-

Rhamnolipids: These glycolipid biosurfactants, composed of one or two L-rhamnose molecules linked to β-hydroxy fatty acid chains, are potent virulence factors.[16] They play a multifaceted role in pathogenesis by disrupting host epithelial barriers, facilitating bacterial invasion, and modulating biofilm architecture.[7][16][17] Transcriptomic studies in E. coli have shown that exogenous L-rhamnose can significantly alter gene expression, promoting a planktonic state by downregulating genes related to adhesion and biofilm formation.[18][19][20]

Furthermore, recent discoveries have shown that protein rhamnosylation exists in bacteria. In P. aeruginosa, the elongation factor P (EF-P) is activated by post-translational rhamnosylation, a modification that is critical for the translation of certain proteins and contributes to antibiotic resistance.[21]

Experimental Methodologies: A Toolkit for the Glycobiologist

Studying the roles of 6-deoxy sugars requires a specialized set of biochemical and analytical tools. This section outlines several core, field-proven protocols.

Protocol 1: Analysis of Fucosylated Glycans by Mass Spectrometry

Causality: Mass spectrometry (MS) is the gold standard for detailed structural analysis of glycans due to its high sensitivity and ability to provide compositional and fragmentation data. This protocol describes a typical workflow for analyzing N-linked glycans from a purified glycoprotein.

Methodology:

-

N-Glycan Release:

-

Denature 50-100 µg of purified glycoprotein in a buffer containing SDS and DTT.

-

Alkylate free cysteine residues with iodoacetamide.

-

Add the enzyme Peptide-N-Glycosidase F (PNGase F) and incubate overnight at 37°C to release N-linked glycans.

-

-

Purification of Released Glycans:

-

Purify the released glycans from peptides and other contaminants using a solid-phase extraction (SPE) cartridge (e.g., graphitized carbon).

-

-

Derivatization (Optional but Recommended):

-

For improved ionization efficiency and linkage analysis, perform permethylation on the purified glycans.

-

-

Mass Spectrometry Analysis:

-

MALDI-TOF MS: For rapid profiling and determination of glycan composition. Reconstitute the sample with a suitable matrix (e.g., 2,5-dihydroxybenzoic acid), spot onto the target plate, and acquire spectra in positive ion mode.

-

LC-ESI-MS/MS: For separation of isomers and detailed structural elucidation. Reconstitute the sample and inject it onto an LC system coupled to an ESI mass spectrometer. Use a porous graphitized carbon (PGC) or HILIC column for separation. Set the mass spectrometer to a data-dependent acquisition mode to trigger MS/MS fragmentation of abundant precursor ions.[3][22] Analyze MS/MS spectra for characteristic fragment ions to determine sequence and linkage.[23]

-

Protocol 2: Metabolic Labeling and Visualization of Fucosylated Glycans

Causality: To study fucosylation in a dynamic cellular context, metabolic labeling with a chemically tagged fucose analog is a powerful strategy. This allows for the visualization and enrichment of newly synthesized fucoglycoconjugates.

Methodology:

-

Metabolic Labeling:

-

Culture cells in standard medium.

-

Supplement the medium with a peracetylated fucose analog bearing a bioorthogonal handle, such as an azide (e.g., 6-azido-fucose, FucAz) or an alkyne.[4][16][24] Incubate for 24-72 hours to allow for metabolic incorporation into cellular glycans via the fucose salvage pathway.[4][24]

-

-

Cell Lysis and Protein Extraction:

-

Wash cells with PBS and lyse using a suitable lysis buffer containing protease inhibitors.

-

Clarify the lysate by centrifugation and determine the protein concentration.

-

-

Bioorthogonal Ligation (Click Chemistry):

-

To the protein lysate, add a detection probe containing the complementary bioorthogonal handle (e.g., an alkyne-fluorophore for an azide-labeled sample, or an azide-biotin for an alkyne-labeled sample).

-

Add the required copper (I) catalyst (for CuAAC) or use a copper-free cyclooctyne probe (for SPAAC) to ligate the probe to the metabolically incorporated sugar analog.[4][24]

-

-

Detection and Analysis:

-

Visualization: Analyze the labeled proteins by SDS-PAGE followed by in-gel fluorescence scanning.

-

Enrichment: If a biotin probe was used, enrich the fucosylated glycoproteins using streptavidin-coated beads for subsequent identification by mass spectrometry.

-

Protocol 3: Quantitative Analysis of Rhamnosylation by Nanopore Spectrometry

Causality: A novel, single-molecule approach for quantifying post-translational modifications like rhamnosylation has been developed using nanopores. This method detects changes in the ionic current as peptides pass through a biological pore, allowing for label-free quantification.

Methodology:

-

Sample Preparation:

-

Nanopore Setup:

-

Data Acquisition:

-

Apply a voltage across the nanopore membrane and introduce the peptide mixture.

-

Record the ionic current blockades as individual peptides translocate through the pore. The duration and depth of the blockade are characteristic of the peptide's size and charge.[25]

-

-

Data Analysis:

-

Analyze the event data (dwell time vs. excluded current). Rhamnosylated peptides will produce a distinct cluster of events compared to their unmodified counterparts.[25]

-

Quantify the extent of rhamnosylation by calculating the percentage of events corresponding to the modified peptide relative to the total events for that specific peptide.[9][25]

-

Therapeutic Targeting of 6-Deoxy Sugar Pathways

The unique and often essential roles of 6-deoxy sugars, particularly in microbial pathogens and cancer, make their biosynthetic pathways attractive targets for drug development.

Inhibiting Fucosylation for Cancer Immunotherapy

The fucosylation status of therapeutic monoclonal antibodies (mAbs) is a critical quality attribute. The absence of core fucose on the N-glycan of the antibody's Fc region dramatically enhances its binding affinity to the FcγRIIIa receptor on immune effector cells like Natural Killer (NK) cells. This increased affinity leads to more potent Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC), a key mechanism for killing cancer cells.[5][27]

Small molecule inhibitors that block the de novo GDP-fucose synthesis pathway are being developed as cell culture additives to produce afucosylated, and therefore more potent, therapeutic antibodies.[5][6][27][28][29] These inhibitors often act on GMD or the GDP-fucose transporter and can effectively increase the proportion of afucosylated antibodies produced by CHO cells.[6][29]

Targeting Rhamnose Biosynthesis for Novel Antibiotics

As the dTDP-L-rhamnose pathway is essential for many pathogenic bacteria but absent in humans, it represents an ideal target for developing new antibiotics with a potentially high therapeutic index.[4][5][30] Inhibitors have been developed that target the enzymes of this pathway, particularly RmlB, RmlC, and RmlD.[31][32] For example, the compound Ri03 was shown to inhibit dTDP-L-rhamnose formation and demonstrated growth inhibition against several streptococcal species and Mycobacterium tuberculosis.[31][32] Targeting this pathway can disrupt cell wall integrity, increase susceptibility to stress, and reduce virulence, offering a promising strategy to combat antibiotic-resistant infections.[1][5][32]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the enzymes and interactions discussed in this guide.

Table 1: Kinetic Parameters of 6-Deoxy Sugar Biosynthetic Enzymes

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| Ss-RmlA | S. syringae | dTTP | 49.56 | 5.39 | [14][28] |

| Glucose-1-Phosphate | 117.30 | 3.46 | [14][28] | ||

| Ss-RmlB | S. syringae | dTDP-D-Glucose | 98.60 | 11.2 | [14][28] |

| GMD | E. coli | GDP-D-Mannose | - | - | [7] |

| NADP+ | 12 ± 2 | - | [7] | ||

| GMD | Human | GDP-D-Mannose | 13 ± 2 | 0.28 ± 0.01 | [10] |

Table 2: Binding Affinities and Inhibition Constants

| Interacting Molecules | Method | KD / Ki / IC50 | Reference |

| E-selectin & sLex | Fluorescence Polarization | 120 ± 31 µM | [12] |

| P-selectin & sLex analogue | Surface Plasmon Resonance | ~111.4 µM | |

| RfbF (RT) & dTDP-β-L-Rha | Isothermal Titration Calorimetry | 2.5 ± 0.2 µM | [23] |

| RfbF (RT) & dTDP-α-D-Glc | Isothermal Titration Calorimetry | 185 ± 10 µM | [23] |

| Ri03 vs. S. pyogenes growth | Growth Inhibition Assay | IC50: 120-410 µM | [31][32] |

| rHPLOE & P. aeruginosa biofilm | ELISA | Ki: 98 mM (for L-rhamnose) | [27] |

Conclusion and Future Directions

The 6-deoxy sugars L-fucose and L-rhamnose are far more than simple structural units; they are sophisticated molecular arbiters of cellular communication, survival, and pathogenesis. In eukaryotes, fucosylation acts as a critical tuning mechanism for fundamental signaling pathways like Notch and mediates vital cell-cell interactions in the immune system. In prokaryotes, rhamnose is a cornerstone of cell envelope integrity and a key weapon in the arsenal of virulence. The stark differences in the biosynthesis and utilization of these sugars between humans and microbes offer compelling opportunities for targeted therapeutic development.

Future research will undoubtedly uncover new roles for these fascinating molecules. The continued development of advanced analytical techniques, such as improved mass spectrometry and single-molecule methods, will allow for a more precise mapping of the "fucome" and "rhamnome" in various physiological and pathological states. Furthermore, a deeper structural and mechanistic understanding of the glycosyltransferases that install these sugars will pave the way for the rational design of highly specific inhibitors. For drug development professionals, the pathways of 6-deoxy sugar metabolism represent a rich, and still largely untapped, source of novel targets for anti-infective and anti-cancer therapies.

References

-

Cai, Y., et al. (2021). Novel dTDP-l-Rhamnose Synthetic Enzymes (RmlABCD) From Saccharothrix syringae CGMCC 4.1716 for One-Pot Four-Enzyme Synthesis of dTDP-l-Rhamnose. Frontiers in Microbiology. [Link]

-

Tonetti, M., et al. (1996). The Metabolism of 6-deoxyhexoses in Bacterial and Animal Cells. PubMed. [Link]

-

Laughlin, S. T., et al. (2011). Metabolic Labeling of Fucosylated Glycans in Developing Zebrafish. ACS Chemical Biology. [Link]

-

Okajima, T. & Irvine, K. D. (2003). The Role of O-Fucosylation in Notch Signal Transduction. Glycoforum. [Link]

-

Shi, S. & Stanley, P. (2006). Protein O-fucosyltransferase 1 is an essential component of Notch signaling pathways. Proceedings of the National Academy of Sciences. [Link]

-

van der Beek, S. L., et al. (2019). Streptococcal dTDP-L-rhamnose Biosynthesis Enzymes: Functional Characterization and Lead Compound Identification. PubMed. [Link]

-

Haltiwanger, R. S. & Stanley, P. (2019). Multiple Roles for O-Glycans in Notch Signalling. PMC. [Link]

-

Giraud, M. F. & Naismith, J. H. (2000). The rhamnose pathway. PubMed. [Link]

-

Vetter, A., et al. (2022). Quantification of Protein Glycosylation Using Nanopores. PMC. [Link]

-

Rodionov, D. A., et al. (2014). Comparative genomics and functional analysis of rhamnose catabolic pathways and regulons in bacteria. Frontiers in Microbiology. [Link]

-

van der Beek, S. L., et al. (2019). Streptococcal dTDP-L-rhamnose biosynthesis enzymes: functional characterization and lead compound identification. PMC. [Link]

-

Rajkovic, A., et al. (2015). Cyclic Rhamnosylated Elongation Factor P Establishes Antibiotic Resistance in Pseudomonas aeruginosa. mBio. [Link]

-

Somers, W. S., et al. (2000). Structural and Kinetic Analysis of Escherichia Coli GDP-mannose 4,6 Dehydratase Provides Insights Into the Enzyme's Catalytic Mechanism and Regulation by GDP-fucose. PubMed. [Link]

-

Vocadlo, D. (2020). Fucosylation inhibitors for convenient production of fucose-deficient antibodies. Health Research BC. [Link]

-

Zulianello, L., et al. (2006). Rhamnolipids Are Virulence Factors That Promote Early Infiltration of Primary Human Airway Epithelia by Pseudomonas aeruginosa. PMC. [Link]

-

Lories, B., et al. (2024). L-Rhamnose Globally Changes the Transcriptome of Planktonic and Biofilm Escherichia coli Cells and Modulates Biofilm Growth. PubMed. [Link]

-

Nelson, R. M., et al. (1993). Binding of sialyl Lewis x to E-selectin as measured by fluorescence polarization. PubMed. [Link]

-

Wang, X., et al. (2024). Application of fucosylation inhibitors for production of afucosylated antibody. PubMed. [Link]

-

Vetter, A., et al. (2022). Detection of rhamnosylation in EF-P. ResearchGate. [Link]

-

Cai, Y., et al. (2021). Novel dTDP-l-Rhamnose Synthetic Enzymes (RmlABCD) From Saccharothrix syringae CGMCC 4.1716 for One-Pot Four-Enzyme Synthesis of dTDP-l-Rhamnose. ResearchGate. [Link]

-

van der Beek, S. L., et al. (2016). Bacterial glycobiology: rhamnose-containing cell wall polysaccharides in Gram-positive bacteria. FEMS Microbiology Reviews. [Link]

-

Soberón-Chávez, G., et al. (2021). Rhamnolipids from Pseudomonas aeruginosa Rn19a Modifies the Biofilm Formation over a Borosilicate Surface by Clinical Isolates. MDPI. [Link]

-

Cai, Y., et al. (2021). Novel dTDP-l-Rhamnose Synthetic Enzymes (RmlABCD) From Saccharothrix syringae CGMCC 4.1716 for One-Pot Four-Enzyme Synthesis of dTDP-l-Rhamnose. PubMed. [Link]

-

Giraud, M. F. & Naismith, J. H. (2000). The rhamnose pathway. ResearchGate. [Link]

-

Allouche, A. R., et al. (2021). NDP-rhamnose biosynthesis and rhamnosyltransferases: building diverse glycoconjugates in nature. Portland Press. [Link]

-

Rocha, B. A. M., et al. (2012). Affinity Chromatography of Lectins. ResearchGate. [Link]

-

Zhang, X., et al. (2004). Molecular basis of the dynamic strength of the sialyl Lewis X--selectin interaction. PubMed. [Link]

-

Chan, C., et al. (2019). Rhamnose Binding Protein as an Anti-Bacterial Agent—Targeting Biofilm of Pseudomonas aeruginosa. PMC. [Link]

-

Köse, H. & Çolak, A. (2018). Virulence approaches by Pseudomonas aeruginosa, their role in pathogenicity and opportunities for intervention. ResearchGate. [Link]

-

Sturla, L., et al. (1999). Structural and enzymatic characterization of human recombinant GDP-D-mannose-4,6-dehydratase. PubMed. [Link]

-

Lories, B., et al. (2024). L-Rhamnose Globally Changes the Transcriptome of Planktonic and Biofilm Escherichia coli Cells and Modulates Biofilm Growth. MDPI. [Link]

-

Wu, S., et al. (2024). Protocol for automated N-glycan sequencing using mass spectrometry and computer-assisted intelligent fragmentation. PMC. [Link]

-

O'Flaherty, R. & O'Connor, B. (2017). Lectin Affinity Chromatography (LAC). PubMed. [Link]

-

van der Beek, S. L., et al. (2015). Disruption of l-Rhamnose Biosynthesis Results in Severe Growth Defects in Streptococcus mutans. ASM Journals. [Link]

-

Yücel, A. Ş. (2019). The Importance of L-Rhamnose Sugar. Biomedical Journal of Scientific & Technical Research. [Link]

-

Knight, M. J., et al. (2023). Preference of Bacterial Rhamnosyltransferases for 6-Deoxysugars Reveals a Strategy To Deplete O-Antigens. PMC. [Link]

-

Hoffmann-Röder, A., et al. (2020). A set of rhamnosylation-specific antibodies enables detection of novel protein glycosylations in bacteria. ResearchGate. [Link]

-

Wu, S., et al. (2024). Protocol for automated N-glycan sequencing using mass spectrometry and computer-assisted intelligent fragmentation. ResearchGate. [Link]

-

Charles River. (n.d.). Comprehensive N-glycan Profiling, Characterization and Detailed Structure Analysis. Charles River. [Link]

-

Rismondo, J., et al. (2015). L-Rhamnosylation of Listeria monocytogenes Wall Teichoic Acids Promotes Resistance to Antimicrobial Peptides by Delaying Interaction with the Membrane. NIH. [Link]

-

Knight, M. J., et al. (2023). Preference of Bacterial Rhamnosyltransferases for 6-Deoxysugars Reveals a Strategy To Deplete O-Antigens. Journal of the American Chemical Society. [Link]

-

Moremen, K. W., et al. (2018). Mass Spectrometry of Glycans. PMC. [Link]

-

Zulianello, L., et al. (2006). Rhamnolipids are virulence factors that promote early infiltration of primary human airway epithelia by Pseudomonas aeruginosa. PubMed. [Link]

-

Li, L., et al. (2022). Rhamnose-Containing Compounds: Biosynthesis and Applications. PMC. [Link]

-

Fry, S. C., et al. (2011). Affinity and Kinetics of Sialyl Lewis-X and Core-2 Based Oligosaccharides Binding to L- and P-Selectin. ACS Publications. [Link]

-

Dell, A., et al. (2010). Analysis of protein glycosylation by mass spectrometry. Nature Protocols. [Link]

-

Erion, M. D. & Meek, T. D. (1996). Structure-function analysis of P-selectin-sialyl LewisX binding interactions. Mutagenic alteration of ligand binding specificity. PubMed. [Link]

-

Harvey, D. J. (2012). Effective Use of Mass Spectrometry for Glycan and Glycopeptide Structural Analysis. ACS Publications. [Link]

-

Wikipedia. (n.d.). GDP-mannose 4,6-dehydratase. Wikipedia. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. The rhamnose pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rhamnose-Containing Compounds: Biosynthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biomedres.us [biomedres.us]

- 7. Rhamnolipids are virulence factors that promote early infiltration of primary human airway epithelia by Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantification of Protein Glycosylation Using Nanopores - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

- 10. Novel dTDP-l-Rhamnose Synthetic Enzymes (RmlABCD) From Saccharothrix syringae CGMCC 4.1716 for One-Pot Four-Enzyme Synthesis of dTDP-l-Rhamnose - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A set of rhamnosylation-specific antibodies enables detection of novel protein glycosylations in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mass Spectrometry of Glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Streptococcal dTDP-L-rhamnose biosynthesis enzymes: functional characterization and lead compound identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Novel dTDP-l-Rhamnose Synthetic Enzymes (RmlABCD) From Saccharothrix syringae CGMCC 4.1716 for One-Pot Four-Enzyme Synthesis of dTDP-l-Rhamnose [frontiersin.org]

- 15. Rhamnolipids from Pseudomonas aeruginosa Rn19a Modifies the Biofilm Formation over a Borosilicate Surface by Clinical Isolates | MDPI [mdpi.com]

- 16. Rhamnolipids Are Virulence Factors That Promote Early Infiltration of Primary Human Airway Epithelia by Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A set of rhamnosylation-specific antibodies enables detection of novel protein glycosylations in bacteria - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Cyclic Rhamnosylated Elongation Factor P Establishes Antibiotic Resistance in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Preference of Bacterial Rhamnosyltransferases for 6-Deoxysugars Reveals a Strategy To Deplete O-Antigens - PMC [pmc.ncbi.nlm.nih.gov]

- 22. digitalcommons.georgefox.edu [digitalcommons.georgefox.edu]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Rhamnose Binding Protein as an Anti-Bacterial Agent—Targeting Biofilm of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. portlandpress.com [portlandpress.com]

- 29. Novel dTDP-l-Rhamnose Synthetic Enzymes (RmlABCD) From Saccharothrix syringae CGMCC 4.1716 for One-Pot Four-Enzyme Synthesis of dTDP-l-Rhamnose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. pubs.acs.org [pubs.acs.org]

- 31. Streptococcal dTDP‐L‐rhamnose biosynthesis enzymes: functional characterization and lead compound identification - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Protocol for Lectin Affinity Chromatography - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl 6-deoxy-α-D-glucopyranoside

For Researchers, Scientists, and Drug Development Professionals

Foreword

Introduction: The Significance of Methyl 6-deoxy-α-D-glucopyranoside and NMR Analysis

Methyl 6-deoxy-α-D-glucopyranoside, a derivative of the common monosaccharide glucose, is a valuable molecule in carbohydrate chemistry and drug discovery. The absence of the hydroxyl group at the C-6 position alters its biological and chemical properties, making it a useful building block for synthesizing various glycoconjugates and carbohydrate-based therapeutics.

NMR spectroscopy is the most powerful technique for the structural determination of carbohydrates in solution.[1] It provides detailed information about the connectivity of atoms, their spatial arrangement (stereochemistry), and the conformational dynamics of the molecule. For a molecule like Methyl 6-deoxy-α-D-glucopyranoside, NMR is essential to confirm its identity, purity, and three-dimensional structure.

This guide will delve into the intricacies of both ¹H and ¹³C NMR spectra, providing a detailed breakdown of chemical shifts and coupling constants. We will explore the rationale behind these spectral features, grounded in the molecular structure and electronic environment of the nuclei.

Predicted ¹H and ¹³C NMR Spectral Data of Methyl 6-deoxy-α-D-glucopyranoside

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for Methyl 6-deoxy-α-D-glucopyranoside. These predictions are based on a comparative analysis of the experimentally determined data for Methyl 6-deoxy-6-iodo-α-D-glucopyranoside[1] and Methyl α-D-glucopyranoside.[2] The removal of the electron-withdrawing iodine atom at C-6 and its replacement with a hydrogen atom is expected to cause a significant upfield shift for H-6 and C-6, and smaller upfield shifts for the adjacent H-5 and C-5 nuclei.

Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~4.8 | d | ~3.5 |

| H-2 | ~3.6 | dd | ~3.5, 9.5 |

| H-3 | ~3.8 | t | ~9.5 |

| H-4 | ~3.4 | t | ~9.5 |

| H-5 | ~3.7 | m | - |

| H-6 (CH₃) | ~1.2 | d | ~6.0 |

| OCH₃ | ~3.4 | s | - |

Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~100 |

| C-2 | ~72 |

| C-3 | ~74 |

| C-4 | ~71 |

| C-5 | ~70 |

| C-6 | ~17 |

| OCH₃ | ~55 |

In-depth Spectral Analysis and Interpretation

¹H NMR Spectrum: A Proton-by-Proton Walkthrough

The ¹H NMR spectrum of a carbohydrate is often crowded, but key signals provide a wealth of structural information.[3]

-

Anomeric Proton (H-1): The anomeric proton is the most downfield of the ring protons due to its attachment to two oxygen atoms. For an α-anomer, the diaxial coupling to H-2 results in a small coupling constant (³JH1,H2 ≈ 3.5 Hz).

-

Ring Protons (H-2 to H-5): These protons typically resonate in the range of 3.4-3.8 ppm. Their multiplicities and coupling constants are crucial for confirming the stereochemistry of the sugar. In a glucopyranoside, the trans-diaxial arrangement of H-2, H-3, H-4, and H-5 leads to large coupling constants (³J ≈ 9.5 Hz).

-

6-Deoxy Methyl Group (H-6): The methyl protons at the C-6 position will appear as a doublet due to coupling with H-5, typically in the upfield region around 1.2 ppm.

-

Methoxyl Protons (OCH₃): The three protons of the anomeric methoxy group will appear as a sharp singlet around 3.4 ppm.

¹³C NMR Spectrum: Carbon Skeleton Fingerprinting

The ¹³C NMR spectrum provides a direct view of the carbon framework of the molecule.

-

Anomeric Carbon (C-1): Similar to the anomeric proton, the anomeric carbon is the most downfield of the ring carbons, resonating around 100 ppm.

-

Ring Carbons (C-2 to C-5): These carbons are found in the 70-74 ppm range.

-

6-Deoxy Methyl Carbon (C-6): The presence of a methyl group at the C-6 position results in a characteristic upfield signal around 17 ppm.

-

Methoxyl Carbon (OCH₃): The carbon of the methoxy group appears at approximately 55 ppm.

Experimental Protocols for NMR Data Acquisition

To obtain high-quality NMR spectra of Methyl 6-deoxy-α-D-glucopyranoside, the following experimental protocols are recommended.

Sample Preparation

-

Dissolution: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD). D₂O is often preferred for carbohydrates to exchange the hydroxyl protons and simplify the spectrum.

-

Internal Standard: Add a small amount of an internal standard for chemical shift referencing (e.g., TSP for D₂O, TMS for CDCl₃).

-

Filtration: Filter the solution through a glass wool plug into a 5 mm NMR tube to remove any particulate matter.

NMR Instrument Parameters

-

Spectrometer: A high-field NMR spectrometer (≥400 MHz for ¹H) is recommended to achieve good signal dispersion.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment.

-

Temperature: 298 K.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Temperature: 298 K.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2 seconds.

-

Visualization of Molecular Structure and NMR Correlations

The following diagrams illustrate the structure of Methyl 6-deoxy-α-D-glucopyranoside and key NMR correlations.

Caption: Chair conformation of Methyl 6-deoxy-α-D-glucopyranoside.

Caption: Key ¹H and ¹³C NMR signal correlations.

Conclusion

This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR spectral data for Methyl 6-deoxy-α-D-glucopyranoside. By leveraging data from closely related analogs and fundamental principles of NMR spectroscopy, we have presented a detailed interpretation of the expected spectral features. The experimental protocols and data analysis framework outlined herein will serve as a valuable resource for researchers in the structural elucidation of this and similar carbohydrate molecules, thereby supporting advancements in drug development and chemical biology.

References

-

Podlasek, S., et al. (2009). Methyl 6-deoxy-6-iodo-alpha-D-glucopyranoside: crystal structure and high-resolution NMR spectroscopy. Carbohydrate Research, 344(6), 830-833. [Link]

- Varki, A., et al. (2015). Essentials of Glycobiology, 3rd edition.

- Davis, B. G., & Fairbanks, A. J. (2002).

-

Roslund, M. U., et al. (2008). Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides. Carbohydrate Research, 343(1), 101-112. [Link]

-

CIGS. (2003). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Retrieved from [Link]

Sources

Mass spectrometry analysis of Methyl 6-deoxy-alpha-D-glucopyranoside

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Methyl 6-deoxy-alpha-D-glucopyranoside

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound, a methylated deoxy sugar of significant interest in glycobiology and natural product chemistry. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into method selection, sample preparation, instrumentation, and spectral interpretation. We will explore two primary analytical workflows: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and Liquid Chromatography-Mass Spectrometry (LC-MS) using Electrospray Ionization (ESI). The guide emphasizes the causality behind experimental choices, ensuring a robust and self-validating analytical approach.

Introduction: The Analytical Imperative

This compound (also known as methyl rhamnopyranoside) is a derivative of 6-deoxy-D-glucose (D-rhamnose). The "6-deoxy" modification, where the hydroxyl group at the C6 position is replaced by a hydrogen, fundamentally alters the molecule's polarity and biological activity compared to its parent glucopyranoside. Its presence in natural products, bacterial cell walls, and glycoproteins necessitates precise and reliable analytical methods for its identification and quantification.

Mass spectrometry (MS) stands as the premier technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities. However, the unique physicochemical properties of this glycoside present specific analytical challenges, including high polarity and thermal lability, which dictate the choice of analytical strategy. This guide will dissect these challenges and provide robust, validated protocols to overcome them.

Physicochemical Profile of the Analyte

A thorough understanding of the analyte's properties is the foundation of any successful analytical method. Key characteristics are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₅ | PubChem[1] |

| Molecular Weight | 178.18 g/mol | PubChem[1] |

| Exact Mass | 178.08412354 Da | PubChem[1] |

| Structure | Methylated 6-deoxyhexose pyranose ring | PubChem[1] |

| Key Features | Multiple polar hydroxyl (-OH) groups, one methyl ether (-OCH₃) group, one methyl (-CH₃) group |

The presence of multiple free hydroxyl groups makes the molecule non-volatile and prone to thermal degradation, posing a significant challenge for GC-MS analysis without chemical modification.

Analytical Strategy I: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers excellent chromatographic resolution and benefits from extensive, standardized electron ionization (EI) libraries. However, its application to polar, non-volatile compounds like this compound is contingent upon a critical pre-analytical step: derivatization .

The Rationale for Derivatization

Derivatization is a chemical modification process employed to convert an analyte into a form more suitable for a given analytical technique.[2] For the GC-MS analysis of glycosides, the primary objectives are:

-

Increase Volatility: By replacing the active hydrogens on the polar hydroxyl groups with non-polar moieties (e.g., trimethylsilyl groups), the molecule's boiling point is significantly reduced, allowing it to transition into the gas phase without decomposition.[3]

-

Enhance Thermal Stability: The resulting derivatives are less susceptible to degradation at the high temperatures of the GC injector and column.

-

Generate Characteristic Mass Spectra: Derivatization alters the fragmentation pattern, often producing structurally informative ions that aid in identification.[4]

Silylation is the most common derivatization strategy for sugars. Reagents like N-Methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) are highly effective for this purpose.[4][5]

Experimental Workflow: GC-MS

The following diagram and protocol outline a validated workflow for the GC-MS analysis of this compound.

Caption: Workflow for GC-MS analysis including the critical derivatization step.

Step-by-Step Protocol: Silylation for GC-MS

This protocol is adapted from established methods for carbohydrate analysis.[5]

-

Sample Preparation: Aliquot the sample (or a dried extract) into a 2 mL autosampler vial. Ensure the sample is completely dry by evaporating the solvent under a gentle stream of nitrogen. The absence of water is critical for efficient derivatization.

-

Reagent Addition: Add 50 µL of pyridine to dissolve the dried residue. Then, add 70 µL of MSTFA (N-Methyl-N-trimethylsilyltrifluoroacetamide).

-

Incubation: Tightly cap the vial and vortex for 1 minute. Incubate the mixture at 37°C for 90 minutes to ensure complete derivatization of the hydroxyl groups.

-

Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Instrumentation and Data Interpretation

-

GC Conditions:

-

Column: A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is typically used.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[5]

-

Injector: 290°C, with a split ratio of 10:1.[5]

-

Oven Program: Start at 70°C, hold for 4 minutes, then ramp to 310°C at 5°C/min, and hold for 10 minutes.[5]

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 600.

-

Source Temperature: 280-290°C.[5]

-

The resulting mass spectrum of the tris-trimethylsilyl (3x TMS) derivative will be significantly different from the parent compound. Interpretation relies on identifying characteristic fragment ions and matching the entire spectrum against commercial (e.g., NIST, Wiley) or in-house spectral libraries.

Analytical Strategy II: Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS)

LC-MS is a powerful alternative that analyzes compounds directly from a liquid phase, often circumventing the need for derivatization. Electrospray ionization (ESI) is a "soft" ionization technique, meaning it imparts minimal energy to the analyte, making it ideal for preserving fragile molecules like glycosides and observing the intact molecular ion.[6]

The Rationale for LC-ESI-MS

-

No Derivatization: Eliminates a time-consuming and potentially error-prone sample preparation step.

-

High Sensitivity: ESI can provide excellent sensitivity, especially for polar molecules.

-

Structural Information from MS/MS: Coupling LC-ESI-MS with tandem mass spectrometry (MS/MS) allows for controlled fragmentation of the molecular ion, providing detailed structural insights.

Experimental Workflow: LC-MS

Caption: Workflow for LC-ESI-MS analysis, including the optional MS/MS step.

Step-by-Step Protocol: LC-MS

-

Sample Preparation: Dissolve the sample in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Filter through a 0.22 µm syringe filter to remove particulates.

-

Chromatography:

-

Column: A reverse-phase C18 column is often suitable. For highly polar compounds, a Hydrophilic Interaction Liquid Chromatography (HILIC) column may provide better retention.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[7]

-

Gradient: A typical gradient might run from 5% B to 95% B over 10-15 minutes to elute analytes of varying polarities.

-

-

Mass Spectrometry:

-

Ionization Mode: ESI in positive ion mode is common for glycosides, which readily form adducts with protons [M+H]⁺ or sodium [M+Na]⁺. Negative mode [M-H]⁻ is also viable.[7]

-

Capillary Voltage: ~3.5 kV.

-

Source Temperature: 300-350°C.

-

MS1 Scan: Acquire full scan data to identify the m/z of the precursor ion.

-

MS2 Scan (Tandem MS): In a data-dependent acquisition mode, select the precursor ion (e.g., m/z 179.09 for [M+H]⁺ or m/z 201.07 for [M+Na]⁺) for collision-induced dissociation (CID) to generate a fragment ion spectrum.

-

Fragmentation Analysis: Deciphering the Spectra

Tandem mass spectrometry (MS/MS) is indispensable for the structural confirmation of glycosides. The fragmentation pattern provides a molecular fingerprint.

Key Fragmentation Pathways

Upon collision-induced dissociation, glycosides exhibit several characteristic fragmentation patterns:

-

Glycosidic Bond Cleavage: The most common fragmentation involves the cleavage of the glycosidic bond, resulting in the neutral loss of the sugar residue.[8][9] For this compound, this would be the loss of the methylated deoxy-sugar.

-

Cross-Ring Cleavage: Fragmentation can also occur across the pyranose ring, yielding specific fragment ions that can help elucidate the sugar's structure and linkage points.[10]

The following diagram illustrates the theoretical fragmentation of the protonated molecule.

Sources

- 1. This compound | C7H14O5 | CID 2753347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jfda-online.com [jfda-online.com]

- 3. weber.hu [weber.hu]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Alternative Identification of Glycosides Using MS/MS Matching with an In Silico-Modified Aglycone Mass Spectra Library - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Studies of iridoid glycosides using liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. researchgate.net [researchgate.net]

CAS number and molecular weight of Methyl 6-deoxy-alpha-D-glucopyranoside

Technical Guide: Methyl 6-deoxy-alpha-D-glucopyranoside

A Comprehensive Overview for Researchers and Drug Development Professionals

Abstract

This compound is a methylated deoxy sugar of significant interest in the fields of glycobiology, medicinal chemistry, and drug development. As a structural analog of the natural methyl alpha-D-glucopyranoside, it serves as a crucial chemical probe for investigating biological systems, particularly those involving carbohydrate-protein interactions. The replacement of the C6 hydroxyl group with a hydrogen atom alters its steric and electronic properties, making it a valuable tool for dissecting the specificity of glucose transporters, enzymes, and lectins. This guide provides an in-depth examination of its fundamental properties, synthesis, characterization, and key applications, offering field-proven insights for its effective utilization in a research and development setting.

Introduction to a Key Glycochemical Probe

In the intricate landscape of cellular communication and metabolism, carbohydrates play a central role. Understanding the interactions between these sugars and their protein partners is fundamental to deciphering disease mechanisms and designing novel therapeutics. This compound emerges as a pivotal molecule in this endeavor. It belongs to the family of deoxy sugars, which are carbohydrates that have had a hydroxyl group replaced with a hydrogen atom.

The specific removal of the 6-hydroxyl group from its parent compound, methyl alpha-D-glucopyranoside, creates a molecule that can act as a competitive inhibitor or a control substrate in biological assays. This modification prevents interactions that specifically require the C6 hydroxyl, such as certain hydrogen bonds or phosphorylation events, thereby allowing researchers to elucidate the precise structural requirements for molecular recognition at glucose-binding sites. Its utility spans from fundamental biochemical research to the early stages of drug discovery, where it can be used as a starting material or a reference compound.

Core Physicochemical Properties and Identification

Accurate identification and understanding of a compound's physicochemical properties are the bedrock of reproducible science. For this compound, the key identifiers and computed properties are summarized below. These data are essential for procurement, quality control, and computational modeling.

| Property | Value | Source |

| CAS Number | 5155-43-1 | [1][2] |

| Molecular Formula | C₇H₁₄O₅ | [1] |

| Molecular Weight | 178.18 g/mol | [1][2][3] |

| IUPAC Name | (2S,3R,4S,5S,6R)-2-methoxy-6-methyloxane-3,4,5-triol | [1] |

| Synonyms | Methyl 6-deoxy-α-D-glucopyranoside | [2] |

| XLogP3-AA | -1.6 | [1] |

| Hydrogen Bond Donor Count | 3 | [1] |

Synthesis and Structural Characterization

The synthesis of this compound is a multi-step process that showcases fundamental principles of carbohydrate chemistry, particularly the strategic protection and deoxygenation of hydroxyl groups.

Synthetic Strategy: A Logic-Driven Approach

A common and logical route to this compound begins with the more readily available Methyl alpha-D-glucopyranoside . The primary challenge is the selective modification of the C6 primary hydroxyl group in the presence of four other secondary hydroxyl groups.

-

Selective Protection: The first step often involves protecting the C2, C3, and C4 hydroxyls, leaving the C6 hydroxyl accessible. This is a critical choice; failure to achieve selectivity here results in complex product mixtures and low yields. Benzyl or acetyl protecting groups are commonly employed.

-

Activation of the C6 Hydroxyl: The C6 hydroxyl is then converted into a good leaving group. This is typically achieved by tosylation or mesylation, which transforms the hydroxyl into a sulfonate ester.

-

Reductive Deoxygenation: The activated C6 position is then subjected to reduction. A common method involves nucleophilic substitution with a halide, such as iodide, to form an intermediate like Methyl 6-deoxy-6-iodo-alpha-D-glucopyranoside[4][5]. This intermediate is then reduced, often using a hydride source or catalytic hydrogenation, to replace the iodine with hydrogen.

-

Deprotection: Finally, the protecting groups on C2, C3, and C4 are removed under appropriate conditions (e.g., hydrogenolysis for benzyl groups) to yield the final product.

This strategic pathway ensures high regioselectivity and is a cornerstone of synthetic carbohydrate chemistry.

Structural Characterization and Validation

The identity and purity of synthesized this compound must be rigorously confirmed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable. ¹H NMR will confirm the presence of the anomeric proton and the methyl group at the C6 position (a characteristic doublet). ¹³C NMR provides a distinct signal for each of the seven carbon atoms, with the C6 signal shifted significantly upfield compared to its hydroxylated parent compound, confirming the deoxygenation[5][6].

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight (178.0841 g/mol ) and, consequently, the correct molecular formula (C₇H₁₄O₅)[1].

Caption: A generalized workflow for the synthesis of this compound.

Applications in Research and Drug Development

The true value of this molecule lies in its application as a tool to probe and manipulate biological systems.

-

Elucidating Enzyme and Transporter Specificity: By comparing the binding or transport of this compound with its parent compound, researchers can determine the importance of the C6 hydroxyl group for recognition by specific proteins, such as glucose transporters (GLUTs) or hexokinases. A lack of interaction with the deoxy compound provides strong evidence that the C6 hydroxyl is a critical recognition point[7].

-

Building Block for Novel Therapeutics: The deoxy nature of this sugar can impart increased metabolic stability to a potential drug candidate by preventing phosphorylation at the C6 position. It serves as a chiral scaffold for the synthesis of more complex molecules, including potential anticancer and antiviral agents[8][9]. For instance, derivatives have been explored as potential inhibitors of the monkeypox virus[8].

-

Negative Control in Glycobiology: In experiments studying glycosyltransferases that act on the C6 position of glucose, this compound is an ideal negative control. Since it lacks the acceptor hydroxyl group, it cannot be glycosylated, thus validating the specificity of the enzymatic reaction.

Experimental Protocol: Competitive Inhibition Assay

To illustrate its practical use, this section provides a step-by-step methodology for a competitive binding assay to determine the inhibitory potential of this compound against a known glucose-binding protein (e.g., a lectin).

Objective: To quantify the inhibitory constant (Ki) of this compound for a glucose-binding protein using a fluorescently-labeled glucose analog.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the target glucose-binding protein in a suitable binding buffer (e.g., PBS with Ca²⁺ and Mg²⁺).

-

Prepare a stock solution of a fluorescently-labeled glucose analog (e.g., 2-NBDG).

-

Prepare a serial dilution of the inhibitor, this compound, and the positive control, Methyl alpha-D-glucopyranoside.

-

-

Assay Execution (96-well plate format):

-

To each well, add a fixed concentration of the glucose-binding protein.

-

Add varying concentrations of the inhibitor (or positive control) to the wells.

-

Add a fixed, low concentration of the fluorescent glucose analog to all wells. The choice of this concentration is critical; it should be below the dissociation constant (Kd) to ensure sensitivity.

-

Incubate the plate at room temperature for a duration sufficient to reach binding equilibrium.

-

-

Data Acquisition:

-

Measure the fluorescence polarization or anisotropy of each well using a plate reader. Bound fluorescent ligand will have a higher polarization value than unbound ligand.

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to displace 50% of the fluorescent ligand).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and Kd of the fluorescent ligand.

-

Self-Validation: The inclusion of the parent compound (Methyl alpha-D-glucopyranoside) as a positive control is a self-validating step. A significantly higher Ki for the deoxy analog would authoritatively demonstrate the critical role of the C6 hydroxyl in the binding interaction.

Caption: Workflow for a competitive binding assay using this compound.

Conclusion and Future Outlook

This compound is more than just a chemical compound; it is a precision tool for the modern researcher. Its simple, yet significant, structural modification provides a powerful method for dissecting complex biological interactions at the molecular level. From fundamental studies of protein-carbohydrate recognition to its use as a scaffold in the synthesis of next-generation therapeutics, its importance is well-established. As research continues to unravel the complexities of the glycome, the demand for such well-defined molecular probes will undoubtedly grow, ensuring that this compound remains a relevant and valuable asset in the scientific community.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2753347, this compound. Retrieved from [Link]

-

Carl ROTH. (n.d.). Methyl 6-deoxy-α-D-glucopyranoside, 1 g. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12904912, Methyl 6-deoxy-beta-D-glucopyranoside. Retrieved from [Link]

-

ResearchGate. (2008). Methyl 6-deoxy-6-iodo-alpha-D-glucopyranoside: crystal structure and high-resolution NMR spectroscopy. Retrieved from [Link]

-

NIST. (n.d.). α-D-Glucopyranoside, methyl. In NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). .alpha.-D-Glucopyranoside, methyl 6-deoxy-, 2-benzoate. Retrieved from [Link]

-

ResearchGate. (2023). DFT Exploration, MEP, Molecular Docking, and Drug-Likeness as Potent Inhibitors of Monkeypox Viruses of Glucopyranoside Derivatives. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Production of 1,4:3,6-dianhydro-α-d-glucopyranose from methyl 3,6-anhydro-α-d-glucopyranoside and its taste identification. Retrieved from [Link]

-

Taylor & Francis Online. (1975). SYNTHESIS OF METHYL 2,3,4-TRI-0-ACETYL-6-DEOXY-6-IODO-α-D-GLUCOPYRANOSIDE. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of methyl-alpha-D-glucopyranoside. Retrieved from [Link]

Sources

- 1. This compound | C7H14O5 | CID 2753347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 6-deoxy-α-D-glucopyranoside, 1 g, CAS No. 5155-43-1 | Monosaccharids | Carbohydrates | Biochemicals - Product Expansion | Campaign | Carl ROTH - Austria [carlroth.com]

- 3. Methyl 6-deoxy-beta-D-glucopyranoside | C7H14O5 | CID 12904912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 6-deoxy-6-iodo-alpha-D-glucopyranoside AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

- 7. glycodepot.com [glycodepot.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Solubility and Stability of Methyl 6-deoxy-alpha-D-glucopyranoside for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility and stability of methyl 6-deoxy-alpha-D-glucopyranoside, a crucial deoxy sugar derivative with significant potential in pharmaceutical research and development.[1] Understanding these fundamental physicochemical properties is paramount for its effective application, from early-stage research to formulation development.

Introduction to this compound

This compound (CAS 5155-43-1) is a methylated derivative of 6-deoxy-D-glucose, also known as quinovose.[2][3] The replacement of the hydroxyl group at the C-6 position with a hydrogen atom significantly alters its polarity and, consequently, its interactions with various solvents and its susceptibility to degradation.[1][4]

Table 1: Physicochemical Properties of this compound [3]

| Property | Value |

| Molecular Formula | C₇H₁₄O₅ |

| Molecular Weight | 178.18 g/mol |

| IUPAC Name | (2S,3R,4S,5S,6R)-2-methoxy-6-methyloxane-3,4,5-triol |

| CAS Number | 5155-43-1 |

Solubility Profile

The solubility of a compound is a critical parameter for its handling, formulation, and biological activity. The presence of a methyl group in place of a hydroxyl group at the C-6 position makes this compound less polar than its parent methyl glucoside. This structural modification influences its solubility in different solvents.

Predicted Solubility in Common Laboratory Solvents

Table 2: Predicted Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Soluble | The remaining hydroxyl groups and the ether linkage can form hydrogen bonds with protic solvents. |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate | Moderately Soluble | The molecule's polarity allows for dipole-dipole interactions, but the lack of hydrogen bond donation from the solvent may limit solubility compared to protic solvents. |

| Slightly Polar | Dichloromethane, Tetrahydrofuran (THF) | Sparingly Soluble | The reduced overall polarity of the molecule may allow for some interaction with these solvents. |

| Non-polar | Toluene, Hexane | Insoluble | The significant difference in polarity between the glycoside and non-polar solvents will likely result in very poor solubility. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of this compound in various solvents.

Objective: To quantitatively determine the solubility of this compound in a range of solvents at a specified temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, THF, toluene, hexane)

-

Thermostatic shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringes and filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of each solvent to the respective vials.

-